N~1~,N~6~-Bis(hydroxymethyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is a chemical compound with the molecular formula C8H16N2O4 It is characterized by the presence of two hydroxymethyl groups attached to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide can be synthesized through the reaction of hexanediamide with formaldehyde. The reaction typically involves the use of aqueous formaldehyde and hexanediamide under controlled conditions to yield the desired product . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(hydroxymethyl)hexanediamide may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of catalysts, such as platinum on carbon (Pt/C), can further improve the reaction rate and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexanediamine derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents such as sodium borohydride (NaBH~4~). The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include hexanediamine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of N1,N~6~-Bis(hydroxymethyl)hexanediamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(hydroxymethyl)hexanediamide: A closely related compound with similar chemical properties.
N,N’-Bis(2-nitrophenyl)hexanediamide: Another derivative with distinct functional groups and applications.
Uniqueness
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is unique due to its specific arrangement of hydroxymethyl groups and hexanediamide backbone. This structure imparts unique reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
17918-73-9 |
---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
N,N'-bis(hydroxymethyl)hexanediamide |
InChI |
InChI=1S/C8H16N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
InChI-Schlüssel |
UNQQVTNWZJWDRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)NCO)CC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.